Home > Products > Screening Compounds P23391 > 4-Fluoro-6-methylpyridin-2-amine
4-Fluoro-6-methylpyridin-2-amine - 1227595-84-7

4-Fluoro-6-methylpyridin-2-amine

Catalog Number: EVT-3360472
CAS Number: 1227595-84-7
Molecular Formula: C6H7FN2
Molecular Weight: 126.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Fluoro-6-methylpyridin-2-amine is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position and an amino group at the 2-position of the pyridine ring. This compound is notable for its diverse applications in medicinal chemistry, agrochemicals, and material science, primarily due to the unique properties imparted by the fluorine atom, which enhances stability and bioactivity compared to non-fluorinated analogs. The compound's chemical structure contributes to its potential as a building block in organic synthesis.

Source and Classification

4-Fluoro-6-methylpyridin-2-amine can be classified under pyridine derivatives, which are known for their significant roles in various chemical and biological processes. The compound is cataloged with the CAS number 1227595-84-7 and can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates .

Synthesis Analysis

Methods

The synthesis of 4-Fluoro-6-methylpyridin-2-amine can be achieved through several methods, with one prominent approach being the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which reacts with arylboronic acids in the presence of a palladium catalyst to yield the desired product.

Another method involves the Buchwald-Hartwig amination, where a suitable precursor undergoes arylamination to introduce the amino group at the 2-position of the pyridine ring .

Technical Details

  1. Suzuki Cross-Coupling Reaction:
    • Starting Material: 5-bromo-2-methylpyridin-3-amine
    • Reagents: Arylboronic acids, palladium catalyst, base (e.g., potassium carbonate)
    • Conditions: Typically conducted in a solvent such as dimethylformamide at elevated temperatures.
  2. Buchwald-Hartwig Amination:
    • Starting Material: Various brominated or iodinated pyridine derivatives.
    • Reagents: Amines, palladium catalysts.
    • Conditions: Conducted under nitrogen atmosphere to prevent oxidation.
Molecular Structure Analysis

Structure

The molecular formula of 4-Fluoro-6-methylpyridin-2-amine is C6H7FN2C_6H_7FN_2. The compound features a pyridine ring substituted with a fluorine atom and an amino group. The structural representation can be described as follows:

InChI InChI 1S C6H7FN2 c1 4 2 5 7 3 6 8 9 4 h2 3H 1H3 H2 8 9 \text{InChI }\text{InChI 1S C6H7FN2 c1 4 2 5 7 3 6 8 9 4 h2 3H 1H3 H2 8 9 }

Data

The InChI Key for 4-Fluoro-6-methylpyridin-2-amine is XMWBQAISFSMRLRUHFFFAOYSANXMWBQAISFSMRLR-UHFFFAOYSA-N, providing a unique identifier for database searches.

Chemical Reactions Analysis

Reactions

4-Fluoro-6-methylpyridin-2-amine participates in several chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or other reducing agents.
  3. Substitution: The fluorine atom can undergo nucleophilic substitution reactions where it can be replaced by various nucleophiles under appropriate conditions.

Technical Details

Common reagents utilized in these reactions include:

  • Palladium catalysts for cross-coupling reactions.
  • Bases such as potassium carbonate.
  • Solvents like dimethylformamide or dichloromethane.
Mechanism of Action

The mechanism of action of 4-Fluoro-6-methylpyridin-2-amine involves its interaction with specific biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity and binding affinity to enzymes and receptors. This property allows it to influence various biochemical pathways, including enzyme inhibition and receptor modulation .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Melting Point: Specific melting point data may vary but is generally within a defined range for similar compounds.

Chemical Properties

  1. Solubility: Generally soluble in polar solvents like water and dimethylformamide.
  2. Stability: The presence of fluorine contributes to increased stability against hydrolysis compared to non-fluorinated analogs.

Relevant data regarding these properties is essential for understanding its behavior in various applications .

Applications

4-Fluoro-6-methylpyridin-2-amine has numerous scientific applications:

  1. Chemistry: Serves as a building block in organic synthesis for complex molecules.
  2. Biology: Useful in studying enzyme interactions and metabolic pathways due to its fluorinated structure.
  3. Medicine: Explored for potential pharmaceutical applications due to enhanced stability and bioactivity associated with fluorinated compounds.
  4. Industry: Employed in developing agrochemicals and materials with specific electronic properties .

These diverse applications underscore the significance of 4-Fluoro-6-methylpyridin-2-amine in both research and practical fields, highlighting its versatility as a chemical compound.

Introduction to Inducible Nitric Oxide Synthase (iNOS) and Molecular Imaging

Pathophysiological Role of iNOS in Inflammatory and Oncological Processes

Inducible Nitric Oxide Synthase (iNOS, NOS2) represents one of three isoforms responsible for catalyzing the production of nitric oxide (NO) from L-arginine. Unlike the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms, iNOS exhibits inducible expression in response to inflammatory stimuli such as endotoxin, tumor necrosis factor-alpha (TNF-α), and various cytokines [3] [8]. Traditionally classified simplistically as the "pathological" isoform, contemporary research reveals a more complex physiological role. iNOS demonstrates basal constitutive expression (ciNOS) in multiple tissues under normal conditions, including lung epithelium, blood, heart, bone marrow, and gastrointestinal mucosa, where it contributes to essential functions like heart rate regulation, respiratory exchange, and microbiome balance . However, its dysregulation is implicated across a spectrum of diseases.

In inflammatory pathologies, iNOS overexpression is a hallmark. In acute lung inflammation and chronic conditions like asthma, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS), iNOS levels correlate significantly with disease severity and progression [3] [8]. The enzyme generates sustained, high-output NO fluxes (reaching µM concentrations), which reacts with superoxide to form the potent oxidant peroxynitrite. This leads to oxidative damage, DNA strand breaks, inhibition of DNA repair enzymes, mitochondrial dysfunction, and ultimately, tissue destruction and remodeling contributing to fibrosis and organ dysfunction [3] [7] [8]. Within the oncology landscape, iNOS activity presents a paradoxical role. While implicated in tumor cell apoptosis resistance, angiogenesis promotion, metastasis facilitation, and modulation of immune responses within the tumor microenvironment, evidence also suggests potential tumor-suppressive functions in specific contexts [6] [7]. Furthermore, elevated iNOS has been documented in neurodegenerative conditions like Parkinson's disease, where excessive NO production contributes to dopaminergic neuron degeneration in the substantia nigra [7].

Table 1: Pathophysiological Roles of iNOS in Major Disease States

Disease CategorySpecific ConditionsConsequence of iNOS OverexpressionKey References
Respiratory InflammationAsthma, COPD, ARDSOxidative stress, tissue destruction, airway remodeling, fibrosis [3] [8]
Systemic InflammationSepsis, Septic Shock, ArthritisVascular dysfunction, hypotension, tissue damage [8]
Neurodegenerative DiseaseParkinson's DiseaseDopaminergic neuron degeneration [7]
Metabolic DiseaseInsulin ResistanceS-nitrosylation of Akt/PKB impairing insulin signaling [8]
OncologyVarious Solid TumorsTumor promotion (angiogenesis, metastasis, immune evasion) or suppression (context-dependent) [6] [7]

Rationale for Developing iNOS-Specific PET Tracers in Biomedical Research

The central role of iNOS in diverse pathologies underscores the critical need for non-invasive diagnostic tools capable of quantifying its spatial distribution and expression levels in vivo. Current methods for assessing inflammation, particularly in the lungs, suffer significant limitations. Invasive techniques like bronchoalveolar lavage (BAL) and lung biopsy provide direct cellular information but are localized, carry inherent risks, and fail to offer a comprehensive assessment of whole-organ or systemic inflammatory burden [3]. While minimally invasive, induced sputum collection is challenging, poorly reproducible, and similarly lacks global disease burden information. Non-invasive imaging modalities like computed tomography (CT) can detect structural changes like infiltrates and airway thickening but are fundamentally non-specific, unable to differentiate inflammation from edema, hemorrhage, fibrosis, or neoplasia [3].

¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET, widely used in oncology and inflammation imaging, capitalizes on increased glucose metabolism in activated inflammatory cells (e.g., neutrophils). However, its lack of specificity for iNOS is a major drawback. Increased ¹⁸F-FDG uptake occurs in various non-inflammatory processes, including tumors, infections, and fibrotic reactions, limiting its utility as a specific biomarker for iNOS-driven inflammation [3]. This gap in diagnostic capability directly impedes drug development. The failure of numerous iNOS inhibitor clinical trials has been partly attributed to the absence of reliable biomarkers for patient stratification, target engagement verification, and treatment response monitoring [3] [6].

Developing iNOS-specific PET tracers like radiolabeled derivatives of 4-Fluoro-6-methylpyridin-2-amine offers a transformative solution. Such tracers enable:

  • Localization and Quantification: Precisely identifying sites of active iNOS expression and measuring its levels non-invasively.
  • Disease Staging and Monitoring: Objectively assessing inflammatory activity over time and in response to therapeutic interventions.
  • Mechanistic Insights: Providing deeper understanding of the role of iNOS in disease initiation, progression, and resolution.
  • Accelerated Drug Development: Facilitating patient selection based on iNOS status, confirming inhibitor binding to the target (pharmacodynamic assessment), and objectively measuring drug efficacy early in clinical trials [3] [6]. The successful human application of the tracer ¹⁸F-NOS, based on an aminopyridine scaffold similar to 4-Fluoro-6-methylpyridin-2-amine, in imaging endotoxin-induced lung inflammation (demonstrating ~30% increased distribution volume ratio (DVR) in inflamed lung segments correlating with iNOS-positive BAL cells) provides strong proof-of-concept for this approach [3].

Historical Evolution of Radiolabeled iNOS Inhibitors

The development of radiolabeled iNOS inhibitors for PET imaging has evolved alongside the medicinal chemistry efforts to design therapeutic iNOS inhibitors. Early efforts focused on non-selective L-arginine analogues but faced challenges in achieving isoform specificity and suitable pharmacokinetics for imaging [6] [7]. A significant breakthrough came with the identification of 2-amino-4-methylpyridine (1) as a potent, albeit non-selective, NOS inhibitor [6]. Medicinal chemistry optimization revealed that substitution at the position-6 of this core structure offered a promising avenue for improving both potency and selectivity, while also providing a viable site for introducing radiolabels like ¹⁸F or ¹¹C without drastically altering molecular interactions [6]. This led to the synthesis and evaluation of numerous position-6 substituted 2-amino-4-methylpyridine analogues.

Among these early candidates, compounds like 9 (6-(([¹⁸F]fluoro)propyl)-4-methylpyridin-2-amine), 18 (6-(2-([¹⁸F]fluoro)ethoxy)-4-methylpyridin-2-amine), and 20 emerged as frontrunners based on in vitro enzyme inhibition assays. Compound 18 exhibited the highest potency against iNOS (IC₅₀ in the low nanomolar range) with approximately 30-fold selectivity over eNOS and 10-fold over nNOS [6]. However, practical considerations for PET tracer development, particularly the feasibility of radiosynthesis, became crucial factors. Efforts to radiolabel compound 18 encountered significant hurdles due to the chemical instability of its mesylate precursor, which readily cyclized via an internal nucleophilic attack [6]. Consequently, research focus shifted to compound 9.

The radiosynthesis of [¹⁸F]9 ([¹⁸F]6-(([¹⁸F]fluoro)propyl)-4-methylpyridin-2-amine) was achieved via nucleophilic substitution of a mesylate precursor (compound 38) with [¹⁸F]fluoride, followed by acid deprotection. Despite modest radiochemical yields (up to 10% decay-corrected, due to competing elimination reactions), [¹⁸F]9 was obtained with high specific activity (>1000 Ci/mmol) and purity [6]. Preclinical evaluation in a murine model of lipopolysaccharide (LPS)-induced lung inflammation demonstrated the tracer's potential: LPS-treated mice showed significantly higher lung uptake of [¹⁸F]9 compared to controls, and this uptake was reduced by pre-administration of a known iNOS inhibitor. MicroPET imaging corroborated the biodistribution data, confirming specific accumulation in inflamed lungs [6]. This work laid the essential groundwork for developing tracers based on the 4-Fluoro-6-methylpyridin-2-amine structure. More recently, structure-based virtual screening strategies have been employed to discover novel natural product-like iNOS inhibitors, leveraging computational power to explore vast chemical spaces, including derivatives of aminopyridine scaffolds, for potential development into imaging agents [7].

Table 2: Evolution of Key Radiolabeled iNOS Inhibitor Candidates Based on 2-Amino-4-methylpyridine

Compound / TracerCore Structure / ModificationKey PropertiesRadiolabeling & Preclinical OutcomeSignificance
2-Amino-4-methylpyridine (1)Parent CompoundNon-selective NOS inhibitor, moderate potencyNot radiolabeledIdentified core scaffold for development
Compound 186-(2-(Fluoro)ethoxy)High iNOS potency (IC₅₀ ~nM), 30-fold selectivity vs eNOSPrecursor instability (cyclization) prevented radiolabelingDemonstrated potential for high selectivity but radiosynthesis impractical
[¹⁸F]9 ([¹⁸F]6-(([¹⁸F]fluoro)propyl))6-(3-Fluoropropyl)Moderate iNOS potency, lower selectivity than 18Achieved (10% RCY dc); Specific uptake in LPS-lung; Blocking demonstratedFirst successful ¹⁸F-labeled aminopyridine tracer for iNOS imaging
18F-NOS (Clinical Tracer)Based on aminopyridine scaffoldBinds iNOS in vivoIncreased DVR (30%) in human endotoxin-induced lung inflammation [3]Validated iNOS PET imaging concept in humans
Virtual Screening Hits [7]Natural product-like & aminopyridine derivativesIdentified by computational docking to iNOSCellular activity (NO reduction), in vivo efficacy in zebrafish modelsRepresents next-gen discovery approach for novel iNOS-targeted chemotypes

Table 3: Chemical Profile of 4-Fluoro-6-methylpyridin-2-amine

PropertyValueSource
Systematic Name4-Fluoro-6-methylpyridin-2-amine [1] [4]
CAS Registry Number1227595-84-7 [1] [4]
Alternative CAS Number1393557-04-4 (Isomer: 6-Fluoro-4-methylpyridin-2-amine) [5]
Molecular FormulaC₆H₇FN₂ [1] [4] [5]
Molecular Weight126.13 g/mol [1] [4] [5]
SMILESCC1=CC(F)=CC(N)=N1 [1] [4]
InChI KeyXMWBQAISFSMRLR-UHFFFAOYSA-N [1]
Pictogram (GHS)GHS Hazard Pictogram (Typically Health Hazard, Exclamation Mark) [1] [4]
Signal WordDanger / Warning [1] [5]
Hazard Statements (H-Codes)H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) [1] [4] [5]
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C [4] [5]

Properties

CAS Number

1227595-84-7

Product Name

4-Fluoro-6-methylpyridin-2-amine

IUPAC Name

4-fluoro-6-methylpyridin-2-amine

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C6H7FN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)

InChI Key

XMWBQAISFSMRLR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)N)F

Canonical SMILES

CC1=CC(=CC(=N1)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.